

Unraveling the Toxicological Puzzle: A Comparative Analysis of Isopropylated Triphenyl Phosphate Isomers

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Compound of Interest

Compound Name: *3-Isopropylphenyl diphenyl phosphate*

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A deep dive into the varying toxicity profiles of mono-, di-, and tri-isopropylated triphenyl phosphate isomers, supported by experimental data, to guide researchers and drug development professionals in risk assessment and material selection.

Isopropylated triphenyl phosphates (ITPs) are a complex mixture of organophosphate esters widely used as flame retardants and plasticizers in a variety of industrial and consumer products.^{[1][2]} However, their structural similarity to known neurotoxic organophosphates has raised significant health and environmental concerns.^{[1][3]} ITPs are not a single chemical entity but rather a mixture of isomers with varying degrees of isopropylation (mono-, di-, and tri-) and substitution patterns (ortho-, meta-, and para-), which significantly influences their toxicological properties.^{[2][4]} This guide provides a comprehensive comparison of the toxicity of different ITP isomers, drawing upon available experimental data to elucidate their structure-activity relationships.

Comparative Toxicity Data

The toxicity of ITPs is multifaceted, with endpoints ranging from acute lethality to chronic organ-specific effects, including neurotoxicity, reproductive toxicity, and developmental toxicity.^{[1][5][6]} Commercial ITP formulations are typically mixtures, and their toxicity can be attributed to the combined effects of their components, including residual triphenyl phosphate (TPHP).^{[2][7]}

Acute and Repeated Dose Toxicity

ITPs generally exhibit low acute toxicity via oral and dermal routes.^[4] However, repeated exposure can lead to adverse effects at lower doses. The No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) are crucial metrics for characterizing the risk of long-term exposure.

Isomer/Mixture	Test Organism	Exposure Route	Duration	Toxicity Metric	Value	Key Findings & Reference
Commercial IITP Formulation	Rat	Oral (diet)	28 days	NOAEL	Not determined	Changes in adrenal glands were observed at all doses. [4]
LOAEL	25 mg/kg bw/day	Based on changes in the adrenals in both sexes at all doses. [4]				
Commercial IITP Formulation	Rat	Oral (diet)	28 days	NOAEL	91 mg/kg bw/day	Based on unspecified abnormalities in clinical chemistry. [4]
Commercial IITP Formulation	Rat	Dermal	28 days	NOAEL	200 mg/kg bw/day	No adverse effects reported at this dose. [4]
LOAEL	1000 mg/kg bw/day	Effects on the adrenals observed				

at 500
mg/kg in a
separate
28-day
study.[4]

Commercial						Low acute
I ITP Formulation	Rat	Inhalation	1 hour	LC50	>200 mg/L	toxicity via inhalation. [4]
Commercial						Low acute
I ITP Formulation	Rat	Oral	-	LD50	>2000 mg/kg bw	oral toxicity.[4]
Commercial						Low acute
I ITP Formulation	Rat	Dermal	-	LD50	>10000 mg/kg bw	dermal toxicity.[4]

Neurotoxicity

A significant concern with organophosphates is their potential to cause Organophosphate-Induced Delayed Neurotoxicity (OPIDN), a condition characterized by damage to the peripheral and central nervous systems.[3] The neurotoxicity of ITP isomers is highly dependent on their chemical structure, particularly the presence of ortho-substituted isopropyl groups.

Isomer/Mixture	Test Organism	Exposure Route	Dose	Outcome	Key Findings & Reference
O-isopropylphenyl diphenyl phosphate	Hen	Oral	1000 mg/kg bw/day (twice daily for 6 days)	Signs of OPIDN	This unsymmetric al mono-ortho isomer is neurotoxic.[4]
Tri-o-isopropylphenyl phosphate	Hen	Oral	1000 mg/kg bw/day (for 4 days)	No OPIDN	The symmetrical tri-ortho isomer did not produce OPIDN at this dose.[4]
Tri-m-isopropylphenyl phosphate	Hen	Oral	1000 mg/kg bw (single dose)	No OPIDN	Meta-substituted isomer was not neurotoxic.[4]
Tri-p-isopropylphenyl phosphate	Hen	Oral	1000 mg/kg bw (single dose)	No OPIDN	Para-substituted isomer was not neurotoxic.[4]
p-isopropylphenyl diphenyl phosphate	Hen	Oral	10000 mg/kg bw (twice daily for 6 days)	No OPIDN	Para-substituted isomer was not neurotoxic even at high doses.[4]
Commercial ITP	Hen	Oral	3000-9000 mg/kg bw	Ataxia only at high doses	Commercial mixtures

Formulation	(single dose) bw)	>2000 mg/kg	have the potential for neurotoxicity at very high exposure levels. [4]
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Reproductive and Developmental Toxicity

Studies on commercial ITP mixtures have indicated potential for reproductive and developmental toxicity.

Isomer/Mixture	Test Organism	Exposure Route	Duration	Toxicity Metric	Value	Key Findings & Reference
Commercial IITP Formulation	Rat	Oral	-	Parental Systemic and Reproductive LOAEL	25 mg/kg bw/day	Based on treatment-related changes in organ weights (epididymis and ovaries). A NOAEL could not be determined.[4]
Developmental NOAEL	100 mg/kg bw/day			Based on decreased litter size and pup survival.[4]		
Isopropylated phenyl phosphate (IPP) mixture	Rat	Oral (dosed feed)	Gestation Day 6 to Postnatal Day 28	-	-	Offspring development is sensitive to 1000 ppm IPP exposure, with reductions in body weight and delays in

pubertal
endpoints
observed.

[7][8]

Experimental Protocols

The assessment of ITP toxicity relies on a range of standardized in vivo and in vitro assays.

In Vivo Toxicity Studies

- Acute Oral Toxicity (as per OECD TG 420/423): Typically conducted in rats or rabbits. Animals are administered a single oral dose of the test substance and observed for 14 days for signs of toxicity and mortality to determine the LD50.[4]
- Repeated Dose 28-Day Oral Toxicity Study (as per OECD TG 407): Rats are administered the test substance daily via gavage or in their diet for 28 days. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and histopathology of major organs are evaluated to determine the NOAEL and LOAEL.[4]
- Acute Neurotoxicity Study in Hens (as per OECD TG 418): Adult domestic hens are given a single oral dose of the test substance and observed for 21 days for signs of ataxia and delayed neurotoxicity. A positive control, such as tri-o-cresyl phosphate (TOCP), is often used. Histopathological examination of nerve tissue is performed to confirm OPIDN.[3][4]
- Reproductive/Developmental Toxicity Screening Test (as per OECD TG 421): Male and female rats are administered the test substance before mating, during mating, and for females, throughout gestation and lactation. Parental systemic toxicity, reproductive performance (e.g., fertility, gestation length), and developmental toxicity in the offspring (e.g., viability, weight) are assessed.[4]

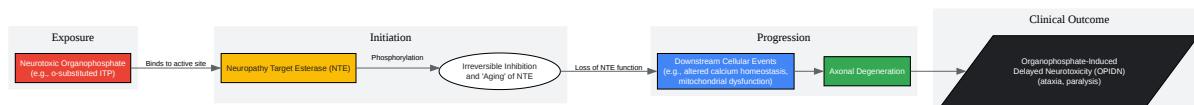
In Vitro Toxicity Assays

While specific in vitro studies on ITP isomers are not extensively detailed in the provided search results, general in vitro toxicology methods are relevant for future research. These assays offer a high-throughput and ethical approach to screen for potential toxicity and elucidate mechanisms of action.[9][10]

- Cell Viability Assays (e.g., MTT, LDH): Used to assess the cytotoxic potential of ITP isomers on various cell lines (e.g., neuronal cells, liver cells).
- Genotoxicity Assays (e.g., Ames test, Micronucleus test): Evaluate the potential of a substance to cause DNA damage or mutations.[10][11]
- Neuropathy Target Esterase (NTE) Inhibition Assay: A specific biochemical assay to screen for the potential of organophosphates to cause OPIDN. The inhibition of NTE is a key initiating event in this neurotoxic pathway.[12]

Signaling Pathways and Mechanisms of Toxicity

The primary well-characterized mechanism of toxicity for neurotoxic organophosphates is the inhibition of Neuropathy Target Esterase (NTE), leading to Organophosphate-Induced Delayed Neurotoxicity (OPIDN).



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